molecular formula C18H17N3O3S B2627508 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone CAS No. 851864-14-7

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No. B2627508
CAS RN: 851864-14-7
M. Wt: 355.41
InChI Key: VARARXOBAMBMHX-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Structural Comparisons and Crystallization

The compound, related to the lophine derivatives, exhibits interesting crystallization and structural properties. Studies have shown that the molecular conformations and intermolecular interactions are influenced by factors like the presence of a methyl group on the imidazole and the position of the nitro group on the neighboring benzene ring. These factors significantly affect the rotation angles of the aromatic rings with respect to the central imidazole ring, as well as the packing of the molecules in the crystal, determined by hydrogen bonding and other weaker intermolecular interactions (Yanover & Kaftory, 2009).

Synthesis and Binding Mode Analysis

A novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized and characterized by various spectral analyses. Among the synthesized compounds, specific derivatives exhibited the highest antibacterial activity. The binding mode analysis of the most active compound was carried out, indicating potential applications in developing new broad-spectrum antibiotics (Chandra et al., 2020).

Chemical Reduction and Ring System Synthesis

The chemical reduction of related compounds has been explored, leading to the synthesis of novel ring systems. For instance, reduction of certain acylpyrroles resulted in the formation of dihydro-pyrrolo[cinnolin]-10-ones and other derivatives, highlighting a method for constructing complex heterocyclic systems (Kimbaris & Varvounis, 2000).

Synthesis of Thieno-Thiophene Derivatives

The synthesis of derivatives incorporating thieno-[2,3-b]thiophene moiety has been described, showcasing a versatile approach to create compounds with potential applications in various fields (Mabkhot et al., 2010).

Optical, Electrical, and Thermal Properties of Oligobenzimidazoles

Research has been conducted on benzimidazole derivatives, analyzing their optical, electrical, and thermal properties. These studies offer insights into the potential use of these compounds in various applications, such as electronic materials (Anand & Muthusamy, 2018).

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-15(8-5-9-16(13)21(23)24)17(22)20-11-10-19-18(20)25-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARARXOBAMBMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone

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